4-tert-Butyloxycarbonyl-L-phenylalanine
CAS No.: 218962-77-7
Cat. No.: VC21542367
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 218962-77-7 |
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Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
Standard InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Standard InChI Key | KDWYFVGLKNKOMV-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
4-tert-Butyloxycarbonyl-L-phenylalanine, also known as (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid, is a modified phenylalanine amino acid with a tert-butyloxycarbonyl group at the para position of the phenyl ring. The compound has a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol .
Structural Characteristics
The compound features several key structural elements:
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A chiral center at the α-carbon (S configuration)
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A phenyl ring with a tert-butyloxycarbonyl substituent at the para position
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A carboxylic acid group
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A primary amine group
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 4-tert-Butyloxycarbonyl-L-phenylalanine:
The compound is part of a broader class of protected amino acids that serve crucial roles in peptide synthesis and pharmaceutical development.
Applications in Research and Industry
4-tert-Butyloxycarbonyl-L-phenylalanine is widely utilized across multiple research domains and industrial applications.
Peptide Synthesis
This compound serves as a protective group in the synthesis of peptides, allowing for selective reactions without interfering with other functional groups . Key applications include:
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Solid-phase peptide synthesis (SPPS)
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Solution-phase peptide synthesis
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Controlled peptide chain elongation
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Selective formation of peptide bonds
The tert-butyloxycarbonyl group at the para position provides additional functionality while maintaining the core properties of phenylalanine, making it valuable for specialized peptide designs .
Drug Development
In pharmaceutical research, 4-tert-Butyloxycarbonyl-L-phenylalanine plays a significant role in the design of peptide-based therapeutics:
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Enhanced stability of peptide drugs
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Improved pharmacokinetic properties
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Reduced susceptibility to enzymatic degradation
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Modified binding affinity to target receptors
The compound has been particularly valuable in cancer treatment research, where modified peptides can enhance efficacy and reduce side effects .
Bioconjugation
The compound is utilized in bioconjugation processes, linking biomolecules like proteins and antibodies to therapeutic agents:
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Creation of antibody-drug conjugates
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Development of targeted delivery systems
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Enhancement of drug formulation properties
Protein Engineering
Researchers employ 4-tert-Butyloxycarbonyl-L-phenylalanine to modify amino acids in proteins:
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Development of proteins with enhanced stability
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Creation of proteins with modified activity profiles
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Incorporation of novel functionality into protein structures
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Generation of proteins with improved performance for biotechnological applications
Analytical Chemistry
In analytical applications, this compound serves important roles:
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Study of protein interactions and structures
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Development of specialized chromatographic methods
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Creation of new diagnostic tools
Recent Research Findings
Recent studies have explored the diverse applications and properties of 4-tert-Butyloxycarbonyl-L-phenylalanine and related compounds.
Radiochemical Applications
Modified phenylalanine derivatives have been developed for radiochemical applications, particularly in imaging. Studies have described the synthesis and evaluation of compounds like p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) and p-(3-[18F]fluoropropyl)-L-phenylalanine (FPP) for tumor metabolic imaging .
These developments demonstrate the versatility of phenylalanine-based compounds for diagnostic applications and highlight potential future directions for 4-tert-Butyloxycarbonyl-L-phenylalanine derivatives .
Comparison with Related Compounds
4-tert-Butyloxycarbonyl-L-phenylalanine shares structural similarities with several related compounds but possesses distinct properties that make it valuable for specific applications.
Comparison with Boc-L-phenylalanine
Table 2 compares 4-tert-Butyloxycarbonyl-L-phenylalanine with the more common Boc-L-phenylalanine:
While both compounds share the same molecular formula, the position of the tert-butyloxycarbonyl group differs significantly, leading to distinct chemical behaviors and applications .
Comparison with Z-(4-tert-butyloxycarbonyl)-L-phenylalanine
Z-(4-tert-butyloxycarbonyl)-L-phenylalanine represents a compound with both N-terminal protection (Z-group) and para-position functionalization:
The presence of the additional Z-protecting group in Z-(4-tert-butyloxycarbonyl)-L-phenylalanine alters its reactivity profile and applications in peptide synthesis .
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